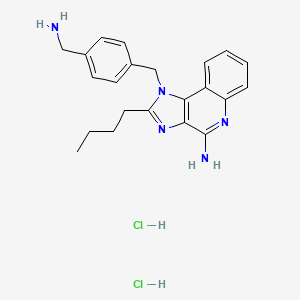![molecular formula C35H33N5O4S B611454 2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid CAS No. 176915-07-4](/img/structure/B611454.png)
2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP-680 is a new cholecystokininA receptor antagonist.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine, similar to the compound , have shown antimicrobial activity. Specifically, studies involving the synthesis of new pyridine derivatives, including those with indole and sulfanyl groups, have revealed variable and modest activity against strains of bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer Activity
Derivatives of indole, a component of the compound under discussion, have been synthesized and tested for their potential as anticancer agents. Studies on indole-coumarin hybrids and indole-triazole derivatives indicate that these compounds can inhibit the proliferation of cancer cells, including in human breast adenocarcinoma. These findings highlight the potential for such compounds in cancer therapy (Kamath et al., 2015); (Hamdy et al., 2013).
Antioxidative Stress Properties
A study on a library of 2-[(1H-indol-3-yl)methyl]-5-(alkylthio)-1,3,4-oxadiazoles, which share structural similarities with the compound , demonstrated protective effects against oxidative stress. These compounds showed potential in protecting Friedreich's ataxia fibroblasts against glutathione depletion, indicating possible applications in managing oxidative stress-related disorders (Iškauskienė et al., 2021).
Immunoactive Properties
Compounds structurally related to 2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid, specifically those containing indole-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids, have shown immunoactive properties. Research in this area has focused on synthesizing new compounds that exhibit dose-dependent antiproliferative activity, affecting the spontaneous and mitogen-stimulated proliferation of immune cells (Mirskova et al., 2010).
properties
CAS RN |
176915-07-4 |
|---|---|
Product Name |
2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid |
Molecular Formula |
C35H33N5O4S |
Molecular Weight |
619.74 |
IUPAC Name |
2-[(2R)-3-[4-[di(phenyl)methyl]piperazin-1-yl]-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C35H33N5O4S/c41-32(29-22-26-14-7-8-16-28(26)37-29)38-30(23-45-33-27(35(43)44)15-9-17-36-33)34(42)40-20-18-39(19-21-40)31(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-17,22,30-31,37H,18-21,23H2,(H,38,41)(H,43,44)/t30-/m0/s1 |
SMILES |
O=C(C1=CC=CN=C1SC[C@H](NC(C(N2)=CC3=C2C=CC=C3)=O)C(N4CCN(C(C5=CC=CC=C5)C6=CC=CC=C6)CC4)=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TP-680; TP 680; TP680. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



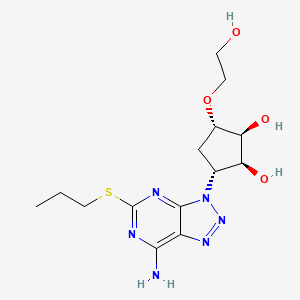
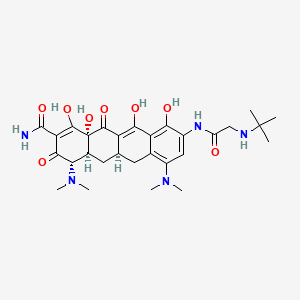
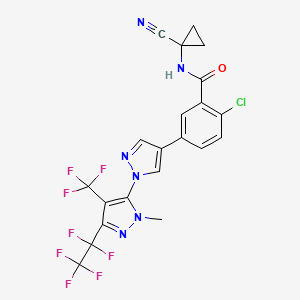
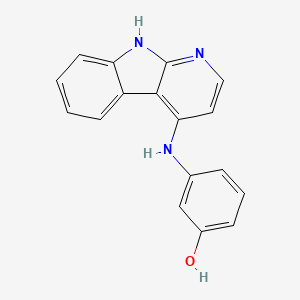
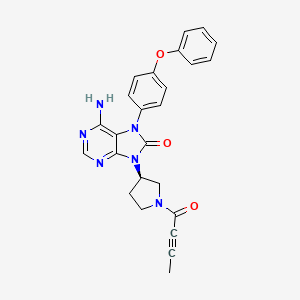
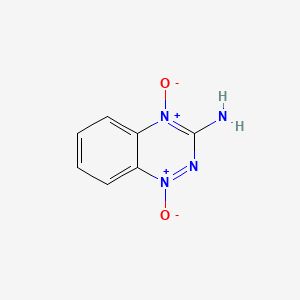

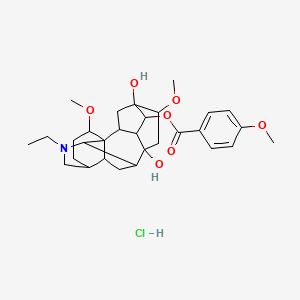
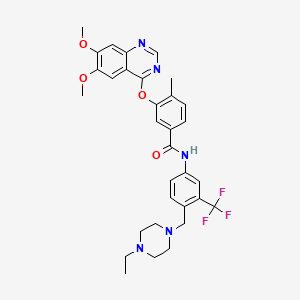
![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)
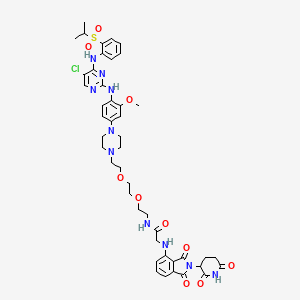
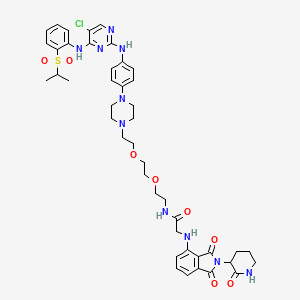
![4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B611391.png)
